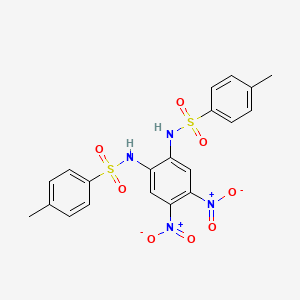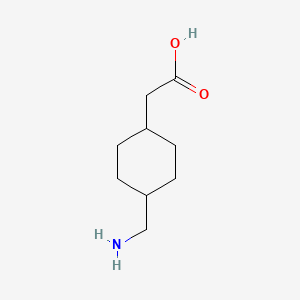
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-
Descripción general
Descripción
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is an organic compound with the molecular formula C8H15NO2This compound is widely recognized for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- can be synthesized through the catalytic reduction of p-aminomethylbenzoic acid or its derivatives. This process typically involves the use of a ruthenium catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of cyclohexaneacetic acid, 4-(aminomethyl)-, trans- involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, amines, and carboxylic acids. These products have diverse applications in pharmaceuticals and chemical research .
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of cyclohexaneacetic acid, 4-(aminomethyl)-, trans- involves its ability to inhibit the activation of plasminogen to plasmin, an enzyme responsible for breaking down fibrin clots. By binding to plasminogen, the compound prevents its conversion to plasmin, thereby reducing fibrinolysis and promoting clot stability .
Comparación Con Compuestos Similares
Similar Compounds
4-(Aminomethyl)benzoic acid: Another antifibrinolytic agent with similar properties.
Cyclohexaneacetic acid: A related compound with different functional groups.
Aminocaproic acid: Another lysine analogue used in similar applications.
Uniqueness
Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is unique due to its specific structure, which provides it with a high affinity for plasminogen binding sites. This makes it particularly effective as an antifibrinolytic agent compared to other similar compounds .
Propiedades
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILYAPVNRYNPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271633 | |
| Record name | cis-4-(Aminomethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2951-94-2 | |
| Record name | cis-4-(Aminomethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
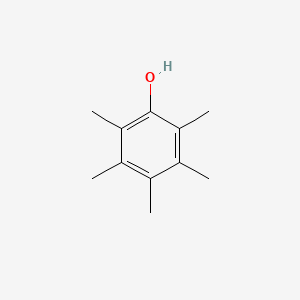
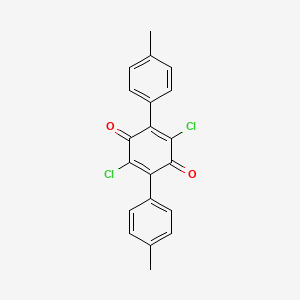
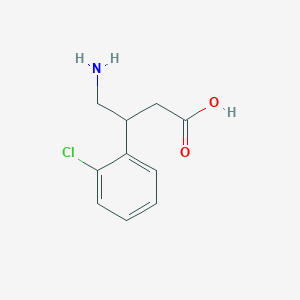
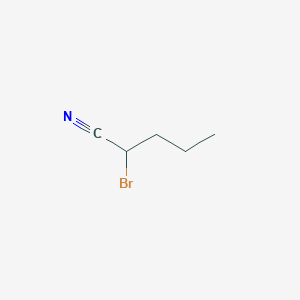

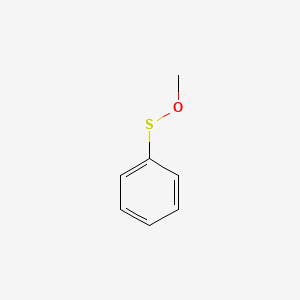
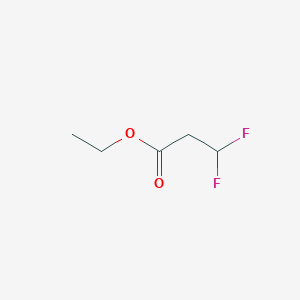

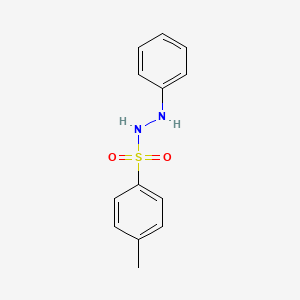
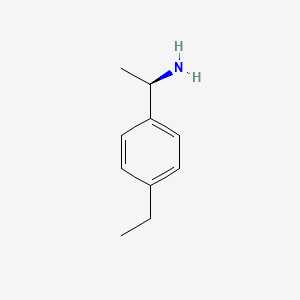
![N,N,2-Trimethylbenzo[d]thiazol-6-amine](/img/structure/B3189209.png)
